
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers: is a chemical compound that consists of a cyclohexane ring substituted with a tert-butyl group and an amine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylcyclohexan-1-amine hydrochloride typically involves the following steps:
Cyclohexanone Synthesis: The starting material, cyclohexanone, is synthesized through the oxidation of cyclohexanol.
tert-Butylation: Cyclohexanone undergoes tert-butylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to form 3-tert-butylcyclohexanone.
Reductive Amination: The 3-tert-butylcyclohexanone is then subjected to reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to yield 3-tert-butylcyclohexan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and diastereomeric composition.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Resolution: Used in the study of chiral resolution techniques due to its diastereomeric nature.
Stereochemistry: Serves as a model compound for studying stereochemical effects in organic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Medicine:
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Catalyst Development: Employed in the development of new catalysts for organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-tert-butylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclohexan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-tert-butylcyclohexanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
3-tert-butylcyclohexanone: The ketone analog, used in different synthetic applications.
Uniqueness: 3-tert-butylcyclohexan-1-amine hydrochloride is unique due to its combination of a bulky tert-butyl group and an amine group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in stereochemical studies and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H22ClN |
|---|---|
Peso molecular |
191.74 g/mol |
Nombre IUPAC |
3-tert-butylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2,3)8-5-4-6-9(11)7-8;/h8-9H,4-7,11H2,1-3H3;1H |
Clave InChI |
RAQUNSJNMIPFTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


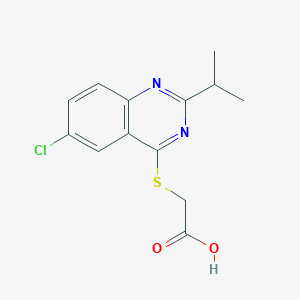
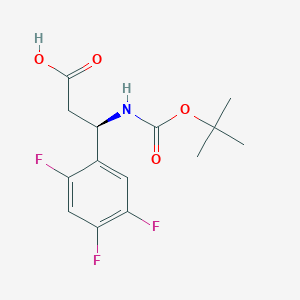
![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)
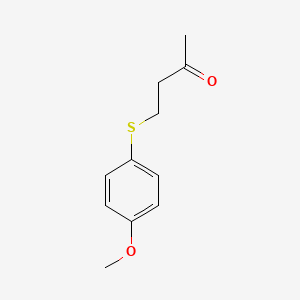
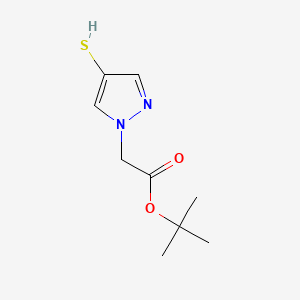
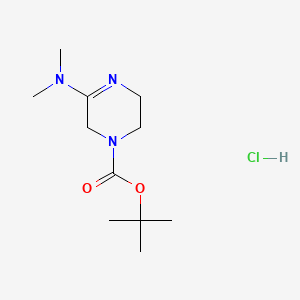
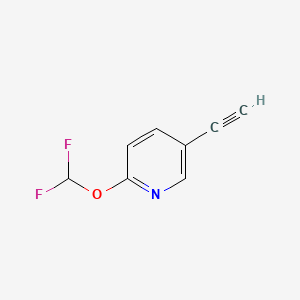
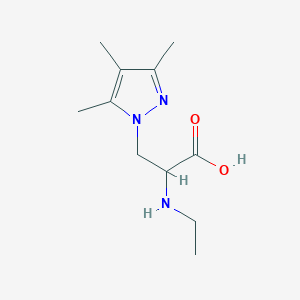

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)
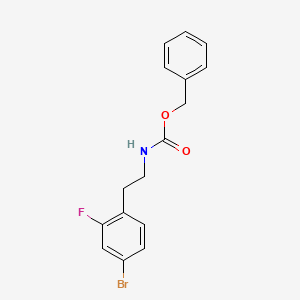

![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

